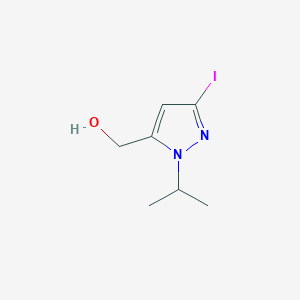

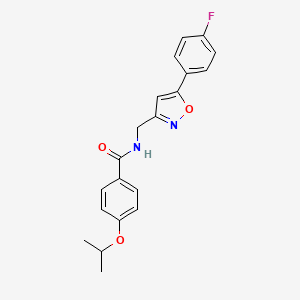

![molecular formula C12H13ClF3NO2S B2528306 1-[(4-氯苯基)磺酰基]-4-(三氟甲基)哌啶 CAS No. 1440956-24-0](/img/structure/B2528306.png)

1-[(4-氯苯基)磺酰基]-4-(三氟甲基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Antimicrobial Activity

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been explored through the treatment of substituted benzhydryl chlorides with a piperidine scaffold, followed by N-sulfonation. These compounds were characterized using various spectroscopic methods and tested for their antimicrobial properties against bacterial and fungal pathogens affecting tomato plants. The study found that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influenced antibacterial activity, with several compounds showing potent activities .

Selective 5-HT(2A) Receptor Antagonists

A series of acyclic sulfones, including 4-(phenylsulfonyl)piperidines, have been identified as selective 5-HT(2A) receptor antagonists. The bioavailability of these compounds was improved by using stability toward rat liver microsomes as a predictor. This led to the identification of orally bioavailable and brain-penetrant analogs. The N-phenacyl derivative, in particular, showed reduced IKr activity, which is significant for in vivo applications .

Solid-Phase Synthesis of Piperidin-4-one Derivatives

An efficient method for constructing 2-substituted-piperidin-4-one derivatives on solid support has been developed. This method utilizes polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor for substituted divinyl ketones in heterocyclization reactions with amines. The resin was released in a recyclable sulfinate form, demonstrating a novel approach to solid-phase synthesis .

Conversion of Thioglycosides to Glycosyl Triflates

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been shown to be a potent, metal-free thiophile for activating thioglycosides at low temperatures. This method allows for the rapid and clean conversion of glycosyl triflates to glycosides, offering a new pathway for the formation of diverse glycosidic linkages .

Sulfonyl Hydrazones and Piperidine Derivatives

The synthesis of sulfonyl hydrazone compounds with piperidine rings has been reported, with the compounds characterized by various spectroscopic techniques. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, with some showing significant activity. The study also included electronic and structural characteristics and density functional studies to better understand the molecular-level interactions .

O-Substituted Derivatives of Piperidine

A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized and characterized. These derivatives were tested for their bioactivity against various enzymes, with some showing promising activity against butyrylcholinesterase enzyme. This work highlights the potential of O-substituted sulfonamides bearing a piperidine nucleus in enzyme inhibition .

Crystal Structure Studies

The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is a distorted tetrahedron. This structural information is crucial for understanding the compound's interactions and potential applications .

Synthesis and Crystal Structure of Nitro Derivative

Similarly, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was elucidated, showing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. The study provides insight into the bond angles and molecular conformation, which are important for the compound's chemical behavior .

科学研究应用

合成和结构分析

相关磺酰基哌啶化合物的合成和晶体结构突出了这些结构在探索分子构象和理解分子相互作用中的实用性。例如,[1-(甲苯-4-磺酰基)-哌啶-4-基]-甲醇的合成展示了复杂的结构特征,例如哌啶环的椅式构象和硫原子周围的四面体几何形状。这种见解对于设计具有所需物理和化学性质的分子至关重要,适用于各种应用,包括药物设计和材料科学 (H. R. Girish 等,2008 年)。

抗菌活性

对磺酰基哌啶衍生物的研究,例如对 1-苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物的研究,显示出在抗菌应用中的巨大潜力。这些化合物已针对影响番茄植株的细菌和真菌病原体进行了测试,揭示了磺酰基哌啶结构在开发新型抗菌剂中的重要性。该研究为进一步探索磺酰基哌啶衍生物作为解决与微生物感染相关的农业和医学挑战的潜在方案奠定了基础 (K. Vinaya 等,2009 年)。

化学合成和反应

磺酰基哌啶化合物在化学合成中的作用通过它们在阳离子环化和多环体系形成中的应用得到例证。使用三氟甲磺酸(三氟甲磺酸)作为诱导环化反应的催化剂证明了磺酰基哌啶结构在合成化学中的多功能性。这些反应对于构建复杂的分子结构至关重要,这些分子结构可应用于从制药到材料科学的各个领域 (Charlotte M. Haskins & D. Knight,2002 年)。

药物设计和开发

对磺酰基哌啶衍生物的进一步研究,例如对其合成、表征和潜在生物活性的研究,为开发新的治疗剂提供了宝贵的见解。例如,合成含有哌啶衍生物的各种磺酰基腙化合物并评估其抗氧化和抗胆碱酯酶活性,突出了这些结构在药物设计中的潜力,尤其是在与氧化应激和神经退行性疾病相关的疾病中 (Nurcan Karaman 等,2016 年)。

未来方向

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activity. Piperidine derivatives are a rich area of study in medicinal chemistry, and there may be potential for the development of new pharmaceuticals based on this compound .

作用机制

Mode of Action

The presence of the chlorophenyl and trifluoromethyl groups suggests potential for lipophilicity (affinity for fats), which can be important for drug absorption.

Biochemical Pathways

Due to the lack of specific research data, it is impossible to detail the exact biochemical pathways affected by this compound .

属性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO2S/c13-10-1-3-11(4-2-10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMKLTMBMAFXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

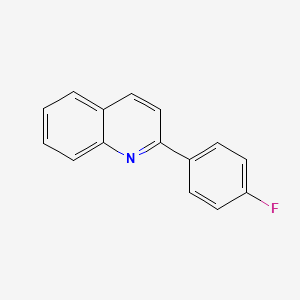

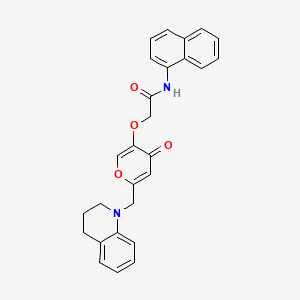

![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)

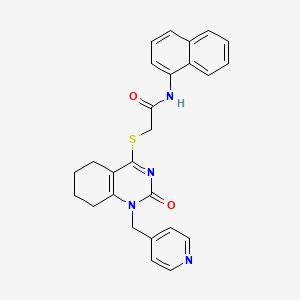

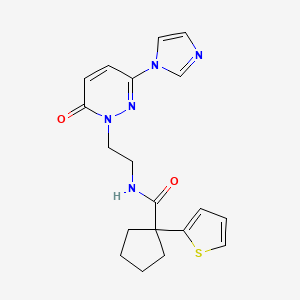

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)

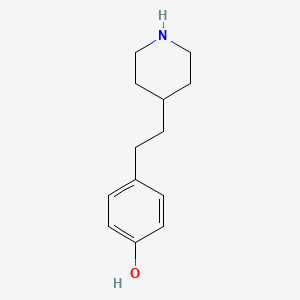

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)

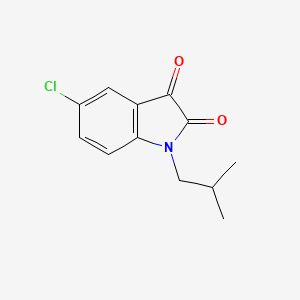

![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)